N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide
Description
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a cycloheptyl cyan substituent and a 4-methylpiperidinyl moiety.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-14-6-10-19(11-7-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOUOJAPFGONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2(CCCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyanocycloheptyl intermediate, which is then reacted with 4-methylpiperidine under controlled conditions to form the final acetamide product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the cyanogroup to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Structural Analogues in Anticonvulsant Research
Evidence from Acta Pharm (2016) highlights structurally related acetamide derivatives, such as N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) (Table 1). This compound shares the 4-methylpiperidin-1-yl group with the target molecule but differs in the benzofuran-3-yl backbone. Key findings include:
Table 1: Comparison of Acetamide Derivatives in Anticonvulsant Studies
*Note: Direct pharmacological data for the target compound is absent in reviewed literature.
Patented Acetamide Derivatives with Heterocyclic Moieties
The European Patent EP3348550A1 (2018) discloses benzothiazole-linked acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide . These compounds emphasize substituent-driven activity:
Quinoline-Based Acetamides in Oncology
Patent data (2019) describes quinoline derivatives like N-(4-(3-chloro-4-phenoxyphenylamino)-3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. These compounds share the acetamide core but integrate quinoline and pyridinyl amino groups for anticancer activity . Key distinctions:
Biological Activity
N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a cyanocycloheptyl group and a methylpiperidinyl group attached to an acetamide backbone. Its IUPAC name is N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide, with the molecular formula and a molecular weight of approximately 273.41 g/mol.
While the precise mechanism of action for N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide is not fully elucidated, it is believed to interact with specific molecular targets, potentially involving receptor binding or enzyme inhibition. This interaction may lead to various biological effects, making it a compound of interest in pharmacological research.
Pharmacological Profile
Research indicates that compounds similar to N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide exhibit a range of biological activities, including:
- Antidepressant-like effects : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic properties : There is evidence that such compounds can modulate pain pathways, potentially serving as analgesics.
- Antitumor activity : Preliminary studies have indicated that modifications in the acetamide structure can enhance cytotoxicity against certain cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide can affect cell viability and proliferation in various cancer cell lines. The following table summarizes some key findings from these studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Significant reduction in viability |
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide resulted in significant reductions in depressive-like behaviors. The compound was shown to increase levels of serotonin in the synaptic cleft, suggesting potential as an antidepressant agent.
Case Study 2: Analgesic Effects
In another investigation, the compound was tested for its analgesic properties using the hot plate test in rodents. Results indicated a dose-dependent increase in pain threshold, supporting its potential use as an analgesic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
